TP-472 is a small molecular compound recognized for its selective inhibition of bromodomain-containing proteins BRD9 and BRD7. These proteins play crucial roles in chromatin remodeling and gene expression regulation, making TP-472 a valuable tool in cancer research and epigenetics. The compound has demonstrated significant potential in inducing apoptosis in melanoma cells and inhibiting tumor growth in various models, highlighting its relevance in therapeutic applications.
TP-472 is classified as a bromodomain inhibitor, specifically targeting BRD9 and BRD7. Its unique structure and selectivity differentiate it from other compounds within the same category, positioning it as a significant candidate for drug development aimed at epigenetic regulation.
The synthesis of TP-472 involves multiple steps:
The industrial production of TP-472 mirrors its laboratory synthesis but is optimized for larger-scale production, focusing on yield and purity. Industrial methods utilize reactors and purification systems to ensure consistent high-quality output.
TP-472 is characterized by its distinct chemical structure, which includes a pyrrolopyrimidine core linked to a cyclopropylamino-formyl group. The full chemical name is 1-(7-(5-(cyclopropylamino-formyl)-2-methyl-phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone.
The binding affinities of TP-472 for its targets are notable, with dissociation constants (K_d) of 33 nM for BRD9 and 340 nM for BRD7, indicating its high selectivity compared to other bromodomain family members .
TP-472 primarily undergoes substitution reactions due to its reactive functional groups. Under standard conditions, it does not readily participate in oxidation or reduction reactions. The major products formed are generally substituted derivatives that retain the core structure while introducing different substituents on the phenyl or pyrimidinyl rings .
Common reagents used in these reactions include:
TP-472 acts as a selective inhibitor of bromodomain-containing proteins BRD7 and BRD9. By disrupting their interaction with acetylated lysine residues on histones, TP-472 influences gene expression patterns critical for cancer cell proliferation and survival. This mechanism has been shown to downregulate genes associated with extracellular matrix interactions and upregulate pro-apoptotic genes, contributing to its anti-tumor effects .
TP-472's physical properties include:
The chemical properties are characterized by its stability under standard laboratory conditions, with reactivity primarily seen in substitution reactions rather than oxidation or reduction pathways .
TP-472 has diverse applications in scientific research:
Bromodomains (BRDs) are evolutionarily conserved epigenetic reader modules that recognize N-acetylated lysine (KAc) residues on histone tails and non-histone proteins, facilitating the recruitment of transcriptional regulators to chromatin. Humans possess >60 BRDs across 42 proteins, classified into eight subfamilies based on structural homology [2] [6]. These domains enable the interpretation of the "epigenetic code," dynamically influencing gene expression, DNA repair, and cell differentiation. Dysregulation of BRD-containing proteins is implicated in cancer, inflammatory diseases, and viral latency [2] [8].
The BRD9/7 subfamily shares significant structural similarity (62% sequence identity in their bromodomains) but participates in distinct chromatin remodeling complexes with divergent biological functions. BRD9 is a core component of the non-canonical BAF (ncBAF) complex, while BRD7 resides in the polybromo-associated BAF (PBAF) complex [2] [10]. Both proteins bind acetylated histone H3 (H3Ac), but BRD9 predominantly exhibits proto-oncogenic properties, whereas BRD7 often functions as a tumor suppressor [2] [9]. This functional dichotomy underscores the necessity for selective inhibition strategies targeting pathogenic BRD9 activity without disrupting BRD7’s tumor-suppressive roles.
Oncogenic roles of BRD9 are well-documented across malignancies. It sustains MYC expression in acute myeloid leukemia (AML), supports mutant PIK3CA/KRAS-driven transformation, and is essential for the viability of synovial sarcomas and malignant rhabdoid tumors [2] [9]. In hepatocellular carcinoma (HCC), BRD9 overexpression correlates with metastasis and poor survival, driving proliferation and epithelial-mesenchymal transition (EMT) via the TUFT1/AKT pathway [9]. Melanoma studies reveal that BRD9/7 inhibition suppresses extracellular matrix (ECM)-mediated oncogenic signaling and reactivates pro-apoptotic genes [3]. Pancreatic ductal adenocarcinoma (PDAC) cancer stem cells (CSCs) critically depend on BRD9 to maintain stemness through cooperation with TGFβ/Activin-SMAD2/3 signaling, making it a pivotal target for eliminating therapy-resistant CSC subpopulations [7].
Table 1: BRD9/7 Roles in Cancer Models
Cancer Type | Biological Function | Therapeutic Effect of Inhibition |
---|---|---|
Melanoma | Sustains ECM signaling; represses pro-apoptotic genes | Blocks tumor growth; induces apoptosis [3] |
HCC | Activates TUFT1/AKT pathway; promotes EMT | Suppresses metastasis [9] |
PDAC | Cooperates with SMAD2/3 to maintain CSC stemness | Sensitizes CSCs to gemcitabine [7] |
AML | Regulates enhancer-mediated MYC expression | Impairs cell proliferation [2] |
TP-472 (chemical name: 3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide; CAS: 2079895-62-6) was developed collaboratively by Takeda Pharmaceuticals and the Structural Genomics Consortium (SGC) as a chemical probe targeting BRD9/7 [4] [10]. Its discovery emerged from efforts to identify inhibitors with improved selectivity over existing pan-BRD tools like bromosporine. TP-472 exhibits high-affinity binding to BRD9 (Kd = 33 nM) and BRD7 (Kd = 340 nM), measured via isothermal titration calorimetry (ITC). Critically, it demonstrates >30-fold selectivity for BRD9 over other bromodomains (except BRD7) in thermal shift assays profiling >40 BRDs [1] [10].
Table 2: Biochemical and Cellular Profiling of TP-472
Parameter | Value | Assay |
---|---|---|
BRD9 Kd | 33 nM | ITC [1] [4] |
BRD7 Kd | 340 nM | ITC [1] |
BRD9 Cellular EC₅₀ | 320 nM | NanoBRET (HEK293) [4] [10] |
Selectivity (BRD9 vs. other BRDs) | >30-fold (except BRD7) | Thermal shift assay [10] |
Solubility (DMSO) | 100 mg/mL (300 mM) | Kinetic solubility [1] |
Structural analyses reveal the molecular basis for TP-472’s selectivity. Co-crystal structures (PDB: 6V1U, 6V14) show its naphthyridinone core forming a hydrogen bond with asparagine residues in the KAc binding sites of BRD9 (N216) and BRD7 (N211). Hydrophobic interactions with the ZA and BC loops further stabilize binding [2] [10]. Unlike earlier inhibitors (e.g., BI-9564), TP-472 minimizes off-target binding to CECR2, enhancing its utility for mechanistic studies [10]. Cellular target engagement is evidenced by NanoBRET, and it exhibits no cytotoxicity below 100 µM, supporting its use as a precision probe [10].
In melanoma models, TP-472 (5–10 µM) downregulates integrins, collagens, and fibronectins, disrupting ECM-mediated survival signals. Concurrently, it upregulates pro-apoptotic genes (BAX, MDM2, CDKN1A), inducing apoptosis [3]. In vivo, TP-472 (20 mg/kg, intraperitoneal) significantly inhibits melanoma xenograft growth in mice, validating its therapeutic potential [3].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7